molecular formula C10H10Cl2O3 B1347336 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid CAS No. 1914-66-5

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid

Cat. No. B1347336
CAS RN: 1914-66-5
M. Wt: 249.09 g/mol
InChI Key: DVCPZLUILSFNDO-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound. It is a synthetic plant growth regulator that is highly toxic to most broad-leaved plants and relatively non-toxic to monocotyledonous plants . It is usually referred to by its ISO common name 2,4-D .


Synthesis Analysis

The synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D) from 2,4-dichlorophenol (2,4-DCP) and monochloroacetic acid (MCA) has been reported . The process is designed using a systematic methodology including a literature study, conceptual flow sheet, and process design in more depth .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is represented by the chemical formula C8H6Cl2O3 . It is an aromatic ether that is 2-hydroxypropanoic acid in which the hydroxy group at position 2 has been converted to its 2,4-dichlorophenyl ether .


Chemical Reactions Analysis

The detection of 2,4-Dichlorophenoxyacetic acid can be achieved through electrochemical redox electron transfer reactions, making voltammetry an effective approach . The toxicity of the mixture of 2,4-D and 2,4-DCP to Q67 is increasing with the exposure time .


Physical And Chemical Properties Analysis

2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a melting point of 140.5 °C . It is soluble in organic solvents and has a molar mass of 221.04 g/mol .

Scientific Research Applications

Herbicidal Activity and Agricultural Applications

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly known as dichlofop-methyl, is primarily used as a selective herbicide. It has been found effective in controlling wild oats in wheat cultivation. The herbicidal action involves inhibition of auxin-stimulated elongation in oat and wheat coleoptile segments. This inhibition is partially reversible with the application of other herbicides like dicamba. Dichlofop-methyl functions as an auxin antagonist, while its metabolite, dichlofop, inhibits root growth through different mechanisms, making it an effective weed control agent in agricultural settings (Shimabukuro et al., 1978).

Environmental Presence and Degradation

The presence of dichlofop-methyl and its derivatives, such as dichlorprop (DCPP), has been reported in lakes and rivers in Switzerland. These compounds are generally found in concentrations below recommended drinking water tolerance levels. Interestingly, both enantiomers of MCPP, a structurally related compound, were detected, indicating possible enantiomerization reactions in the environment (Buser & Müller, 1998).

Biocatalysis and Enantioselectivity

The compound has been a subject of study in biocatalysis, specifically in improving the enantioselectivity of Candida rugosa lipase for the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate. This process has been scaled up, showcasing its potential in industrial applications for producing enantiomerically pure compounds (Cipiciani et al., 1998).

Photocatalytic Degradation for Environmental Remediation

Research has focused on the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid using nanocrystalline cryptomelane composite catalysts. This is part of efforts to remediate wastewater contamination by this herbicide, which is widely used globally. The effectiveness of cryptomelane in the photodegradation of 2,4-D, particularly in the degradation of methylene blue, has been noted, offering a potential environmental solution for wastewater treatment (Lemus et al., 2008).

Enantioselective Biodegradation in Marine Environments

The enantioselective degradation of dichlofop-methyl by marine microorganisms has been studied, revealing that these organisms preferentially degrade the R-enantiomer of the herbicide. This selective degradation process implies a potential shift in toxicity and environmental impact, as the S-enantiomer remains unaffected (Ludwig et al., 1992).

Soil Adsorption and Degradation Studies

Studies on the adsorption and degradation of phenoxyalkanoic acid herbicides, including dichlofop-methyl, in soils have been conducted. These studies assess their potential for groundwater contamination. The adsorption and degradation rates are crucial for understanding the environmental fate and impact of these herbicides. The research suggests that dichlofop-methyl and related compounds are predominantly adsorbed on organic matter in soil and undergo bacterial degradation (Paszko et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, and is suspected of causing cancer. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCPZLUILSFNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290919
Record name 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid

CAS RN

1914-66-5
Record name 1914-66-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of KOH (2.48 g, 44.2 mmol, 15 eq) in H2O (12 mL) was added a solution of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropionate (compound 5; 0.80 g, 2.89 mmol) in EtOH (12 mL). The solution was stirred at room temperature for 4 hours, then excess EtOH was removed under vacuum. The remaining aqueous solution was washed with EtOAc (10 mL), then acidified with concentrated aqueous HCl. The aqueous mixture was then extracted with EtOAc (10 mL), and the organic extract dried over Na2SO4, filtered, and evaporated to yield a thick, colorless oil which was used without further purification: 1H NMR (CDCl3) δ 7.42-7.41 (d, 1H), 7.19-7.15 (dd, 1H), 7.04-7.01 (d, 1H), 1.64 (s, 6H).
Name
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5 N aqueous NaOH solution (0.83 ml) was added to a solution of 2-(2,4-dichloro-phenoxy)-2-methyl-propionic acid ethyl ester (383 mg, 1.38 mmol) in MeOH (6 ml) at room temperature. The mixture was stirred at room temperature for four hours, and 1 N HCl (4.5 ml) and H2O were then added, followed by extraction with AcOEt (×2). The organic layers were combined and sequentially washed with H2O and saturated brine, and then dried over Na2SO4 and concentrated under reduced pressure to give 2-(2,4-dichloro-phenoxy)-2-methyl-propionic acid (359 mg).
Name
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
383 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Williams, MC Torhan, VR Neelagiri, C Brown… - Bioorganic & medicinal …, 2015 - Elsevier
The increasing prevalence of drug-resistant bacterial infections is driving the discovery and development not only of new antibiotics, but also of inhibitors of virulence factors that are …
Number of citations: 42 www.sciencedirect.com

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